N-(2-chlorophenyl)biphenyl-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H14ClNO |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-phenylbenzamide |
InChI |
InChI=1S/C19H14ClNO/c20-17-12-6-7-13-18(17)21-19(22)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H,(H,21,22) |
InChI Key |
SFLIRAKFMDZUMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Ii. Synthetic Methodologies for N 2 Chlorophenyl Biphenyl 2 Carboxamide and Analogous Carboxamides
General Synthetic Routes to Substituted Biphenyl (B1667301) Carboxamides
The construction of substituted biphenyl carboxamides is a cornerstone of medicinal and materials chemistry, leveraging well-established and modern synthetic protocols. researchgate.netdoaj.org The primary strategies involve the initial formation of a biphenyl carboxylic acid intermediate, followed by an amidation reaction.
Formation of the Biphenyl Carboxylic Acid Core: The key step in forming the biphenyl backbone is the cross-coupling of two aromatic rings. Transition-metal-catalyzed reactions are the most prevalent and efficient methods for this transformation.
Suzuki-Miyaura Coupling: This is a widely used method due to its high efficiency and broad functional group compatibility. researchgate.net The reaction typically involves the palladium-catalyzed coupling of an aryl halide (e.g., a 2-halobenzoic acid derivative) with an aryl boronic acid. nih.gov
Stille Coupling: This reaction utilizes an organotin reagent and an organohalide in the presence of a palladium catalyst. The mechanism involves oxidative addition, transmetalation, and reductive elimination to form the C-C bond. nih.gov
Negishi Coupling: In this method, an organozinc reagent is coupled with an organohalide, also catalyzed by a palladium or nickel complex. nih.gov
Ullmann Reaction: A more traditional method involves the copper-catalyzed homocoupling of aryl halides, though it often requires harsh reaction conditions. nih.gov
An alternative industrial process for preparing biphenyl-2-carboxylic acid derivatives involves the acid-catalyzed hydrolysis of a 2-(4,4-dimethyloxazolin-2-yl)biphenyl precursor. google.com
Formation of the Carboxamide Bond: Once the biphenyl carboxylic acid is obtained, the amide bond is formed.
Acyl Chloride Formation: The classic and robust method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting biphenyl-2-carbonyl chloride is then reacted with the appropriate aniline (B41778) derivative.
Direct Amidation: Modern methods focus on the direct coupling of the carboxylic acid and the amine using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Palladium-Catalyzed C-N Cross-Coupling: Advanced methodologies enable the direct formation of the N-aryl bond. These reactions can be assisted by bidentate directing groups to achieve high selectivity and yield. nih.gov
Transition-Metal-Free N-Arylation: An alternative approach avoids transition metals by reacting amines with o-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF), which proceeds under mild conditions. nih.gov
Targeted Synthesis Strategies for Specific Substituents (e.g., Chlorophenyl, Biphenyl)
To synthesize the specific target molecule, N-(2-chlorophenyl)biphenyl-2-carboxamide, the general routes are tailored by selecting appropriately substituted starting materials.
Synthesis of the Biphenyl-2-carboxylic Acid Moiety: A common strategy is the Suzuki-Miyaura coupling reaction. researchgate.netnih.gov This would typically involve the reaction of a 2-halobenzoic acid or its ester derivative (e.g., methyl 2-bromobenzoate) with phenylboronic acid in the presence of a palladium catalyst and a base. The resulting biphenyl-2-carboxylic acid ester is then hydrolyzed to yield the required acid precursor.
Introduction of the N-(2-chlorophenyl) Moiety: The final step is the formation of the amide bond with 2-chloroaniline. This is most directly achieved by activating the biphenyl-2-carboxylic acid, for instance by converting it to biphenyl-2-carbonyl chloride, and subsequently reacting it with 2-chloroaniline. Alternatively, palladium-catalyzed N-arylation methods can be employed, which are particularly effective for coupling aryl amines. nih.gov The use of directing groups in such palladium-catalyzed reactions can facilitate the C-H activation and arylation of aromatic carboxamides, offering a pathway to complex biaryl structures. nih.gov
Optimization of Reaction Conditions and Yields in Carboxamide Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final carboxamide product while minimizing costs and environmental impact. Key parameters that are frequently adjusted include the catalyst, base, solvent, and temperature. researchgate.netnsf.gov
Research into the direct amidation of esters has shown that various factors significantly influence the reaction outcome. For instance, in an iron(III) chloride-catalyzed direct amidation, the choice of base and temperature plays a critical role. researchgate.net
Effect of Temperature: Increasing the reaction temperature can substantially improve yields. In one study, raising the temperature from ambient to 150°C in the absence of a base and catalyst increased the amide yield from 3% to 32%. researchgate.net
Effect of Base: The choice of base is critical. While a weak base like potassium carbonate (K₂CO₃) may only provide a marginal increase in yield, a strong base like sodium hydride (NaH) can dramatically improve the outcome, with one experiment reporting a yield of 80%. researchgate.net
Effect of Catalyst: While some reactions can proceed without a catalyst, the addition of a catalyst like iron(III) chloride can significantly enhance reaction rates and yields, often under solvent-free conditions. researchgate.net The development of more sustainable iron-based catalysts is an attractive alternative to expensive palladium catalysts. researchgate.net
The following table illustrates the impact of different reaction conditions on the yield of a model amidation reaction. researchgate.net
| Entry | Catalyst | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | None | RT | 3 |
| 2 | None | None | 150 | 32 |
| 3 | FeCl₃ | K₂CO₃ | 150 | 39 |
| 4 | FeCl₃ | NaH | 150 | 80 |
Modern approaches to reaction optimization utilize reinforcement learning and bandit optimization models to efficiently identify the most generally applicable conditions across a wide variety of substrates, moving beyond optimizing for a single reaction. nsf.gov
Isolation and Purification Techniques for Biphenyl Carboxamide Derivatives
Following the synthesis, the target biphenyl carboxamide must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. The specific techniques employed depend on the scale of the reaction and the physical properties of the product.
Work-up and Extraction: An industrial-scale process described for a biphenyl-2-carboxylic acid precursor involves cooling the reaction vessel, adjusting to atmospheric pressure, and adding solvents like toluene and tetrahydrofuran (THF) to facilitate the separation of the organic product from the aqueous phase. google.com This is a standard liquid-liquid extraction procedure.
Crystallization/Precipitation: The crude product can often be induced to crystallize or precipitate from the solution by cooling or by adding an anti-solvent. In one patented process, the aqueous extracts are cooled, and hydrochloric acid is added to precipitate the carboxylic acid product. google.com
Centrifugation and Washing: The solid product, once precipitated, is collected via filtration or centrifugation. The collected solid is then washed with appropriate solvents (e.g., water) to remove residual impurities. google.com
Column Chromatography: For laboratory-scale synthesis and to achieve high purity, column chromatography on silica gel is a common and effective method. nih.gov The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system (eluent), typically a mixture like ethyl acetate and hexanes, is passed through the column to separate the components based on their polarity. nih.gov
Recrystallization: This is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.
Iii. Spectroscopic and Structural Characterization of N 2 Chlorophenyl Biphenyl 2 Carboxamide
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the molecular structure of N-(2-chlorophenyl)biphenyl-2-carboxamide by providing information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the biphenyl (B1667301) and chlorophenyl rings will appear as multiplets due to spin-spin coupling with neighboring protons. The exact chemical shifts are influenced by the electronic effects of the substituents and the spatial relationship between the rings. For comparison, the aromatic protons of the parent 2-biphenylcarboxylic acid resonate in the range of δ 7.30-7.93 ppm. mdpi.com The amide proton (N-H) is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8-11 ppm in a solvent like DMSO-d₆, with its exact position being sensitive to solvent and concentration. researchgate.net The protons on the 2-chlorophenyl ring are expected to be influenced by the electron-withdrawing nature of the chlorine atom and the anisotropic effect of the nearby carbonyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the amide group is expected to have a characteristic resonance in the downfield region, typically around 165-170 ppm. The aromatic carbons will display a series of signals between approximately 110 and 150 ppm. The carbon atoms directly bonded to the chlorine atom and the nitrogen atom will experience shifts due to the electronegativity of these atoms. For instance, in related benzimidazole (B57391) structures, carbon atoms in similar electronic environments have been observed in this range. researchgate.netresearchgate.net The quaternary carbons of the biphenyl ring system can also be identified by their characteristic chemical shifts and lack of a directly attached proton.
A predicted ¹H and ¹³C NMR data table is presented below, based on general principles and data from related structures.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Amide N-H | 8.0 - 11.0 (broad singlet) | - |
| Carbonyl C=O | - | 165 - 170 |
| Biphenyl Ring Protons | 7.2 - 8.2 (multiplets) | 125 - 145 |
| 2-Chlorophenyl Ring Protons | 7.0 - 7.6 (multiplets) | 120 - 140 |
| Biphenyl Quaternary Carbons | - | 130 - 145 |
| Chlorophenyl Quaternary Carbons | - | 125 - 135 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential techniques for confirming the molecular structure of this compound.
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the N-H and C=O groups of the amide linkage. The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, sharp absorption that is expected in the range of 1650-1680 cm⁻¹. researchgate.net Additionally, characteristic absorptions for C-H stretching of the aromatic rings are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group typically appears in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (C₁₉H₁₄ClNO), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) consistent with its molecular formula. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak. Common fragmentation pathways for carboxamides include cleavage of the amide bond, which would lead to fragment ions corresponding to the biphenylcarbonyl cation and the 2-chloroanilino radical or cation.
| Spectroscopic Technique | Expected Key Features |
| Infrared (IR) Spectroscopy | N-H stretch: 3200-3400 cm⁻¹C=O stretch: 1650-1680 cm⁻¹Aromatic C-H stretch: 3000-3100 cm⁻¹Aromatic C=C stretch: 1400-1600 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺Isotopic pattern for Chlorine [M+2]⁺Fragmentation corresponding to amide bond cleavage |
X-ray Diffraction Studies of Related Biphenyl Carboxamide Crystal Structures
While a specific crystal structure for this compound is not publicly available, X-ray diffraction studies of related N-aryl biphenyl carboxamides and other biphenyl derivatives provide valuable insights into the likely solid-state conformation and intermolecular interactions. researchgate.netmdpi.comnih.gov
The amide bond in such structures generally adopts a trans conformation, which is energetically more favorable. Intermolecular hydrogen bonding involving the amide N-H as a donor and the carbonyl oxygen as an acceptor is a common feature in the crystal packing of carboxamides, often leading to the formation of dimeric or chain-like structures. nih.gov The presence of the chlorine atom on the N-aryl ring can also influence the crystal packing through halogen bonding or other weak intermolecular interactions.
The table below summarizes typical bond lengths and angles that would be expected in the crystal structure of this compound, based on data from related structures.
| Structural Parameter | Expected Value |
| C-C bond length (biphenyl linkage) | 1.48 - 1.51 Å |
| C=O bond length (amide) | 1.22 - 1.25 Å |
| C-N bond length (amide) | 1.32 - 1.35 Å |
| Dihedral angle (between biphenyl rings) | 40° - 70° |
| Amide bond conformation | Predominantly trans |
Conformational Analysis and Stereochemistry of Biphenyl Carboxamide Scaffolds
The conformational flexibility and potential for stereoisomerism in this compound are primarily governed by the rotational barrier around the single bond connecting the two phenyl rings of the biphenyl moiety. drugbank.comnih.gov
Atropisomerism: Biphenyl systems with sufficiently large substituents at the ortho positions can exhibit a form of axial chirality known as atropisomerism. This arises from restricted rotation around the C-C single bond, which can lead to the existence of stable, non-superimposable mirror-image conformers (enantiomers). drugbank.comnih.gov For this compound, the ortho substituents are a carboxamide group on one ring and a hydrogen atom on the other. On the second aryl ring, which is part of the N-phenyl group, there is a chlorine atom at the ortho position. The steric hindrance caused by the interaction between the carboxamide group, the ortho hydrogen of the second biphenyl ring, and the ortho-chloro substituted phenyl ring can create a significant barrier to rotation. If this barrier is high enough to allow for the isolation of individual enantiomers at room temperature, the compound is considered to be atropisomeric.
The conformational preference of biphenyl systems is a balance between steric repulsion, which favors a twisted conformation, and π-conjugation, which favors a planar conformation. chemicalbook.com The presence of the bulky carboxamide group and the chloro-substituted phenylamido group likely forces the biphenyl rings to adopt a non-planar (twisted) conformation to minimize steric strain. Computational studies on related biphenyl systems can provide an estimate of the energy barrier to rotation and the most stable dihedral angles. chemicalbook.com
V. Preclinical Pharmacological Investigations of Biphenyl Carboxamide Derivatives
Modulation of G Protein-Coupled Receptors (GPCRs)
Biphenyl (B1667301) carboxamide derivatives represent a significant class of compounds investigated for their modulatory effects on G Protein-Coupled Receptors (GPCRs). GPCRs are the largest superfamily of membrane proteins and are central to cellular signaling, responding to a diverse array of extracellular stimuli. nih.gov The interaction of biphenyl carboxamides with these receptors can lead to a range of pharmacological effects by altering receptor activity. These compounds can act as agonists, antagonists, or allosteric modulators, the last of which bind to a site topographically distinct from the orthosteric (endogenous ligand) binding site. nih.govacs.org This allosteric modulation can fine-tune the receptor's response to its natural ligand, offering a sophisticated mechanism for therapeutic intervention. The focus of preclinical research has often been on the metabotropic glutamate (B1630785) receptors (mGluRs), a family of class C GPCRs that are crucial for regulating synaptic transmission and plasticity in the central nervous system (CNS). nih.gov
Modulatory Effects on Other Metabotropic Glutamate Receptors (e.g., mGluR1)
While mGluR5 is a major focus, the biphenyl carboxamide scaffold has also been explored for its activity at other metabotropic glutamate receptors. mGluR1 is the most closely related receptor to mGluR5, and they share some structural and functional similarities. nih.gov Consequently, some allosteric modulators may exhibit activity at both receptors. For example, the mGluR4 PAM N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) also acts as an mGluR1 antagonist. researchgate.net
The development of selective mGluR1 PAMs has also been an area of active research. These compounds have shown potential in preclinical models for conditions like schizophrenia by restoring cortical inhibitory tone and improving cognitive performance. nih.gov The discovery of modulators with dual activity or selectivity for different mGluR subtypes highlights the chemical versatility of the carboxamide scaffold and the potential to fine-tune pharmacological profiles for specific therapeutic goals. ebi.ac.uk
Implications for Neuronal Plasticity and Neurotransmission Modulation
The modulation of mGluR5 by biphenyl carboxamide derivatives has profound implications for synaptic plasticity, the cellular mechanism underlying learning and memory. mGluR5 plays a crucial role in both long-term potentiation (LTP), a strengthening of synapses, and long-term depression (LTD), a weakening of synapses. nih.govqub.ac.uk
Studies have shown that mGluR5 PAMs can facilitate both LTP and LTD at hippocampal synapses. nih.govresearchgate.net By enhancing the receptor's sensitivity to endogenous glutamate released during specific patterns of synaptic activity, these PAMs can lower the threshold for inducing these forms of plasticity. nih.gov This activity-dependent enhancement of both LTP and LTD suggests that mGluR5 PAMs could potentially improve cognitive function by amplifying the brain's natural mechanisms for information storage. qub.ac.uk
Furthermore, the modulation of mGluRs influences neurotransmission. For instance, mGluR1 PAMs have been shown to inhibit dopamine release, an effect relevant to their potential antipsychotic-like activity. nih.gov By modulating the release of key neurotransmitters like glutamate and dopamine, biphenyl carboxamide derivatives can exert significant control over neural circuit function, which underlies their therapeutic potential in a range of neurological and psychiatric disorders. nih.govfrontiersin.org
Assessment of Potential for Anti-inflammatory and Analgesic Activities
The biphenyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). medcraveonline.com Consequently, derivatives of biphenyl carboxamide have been extensively investigated for their potential anti-inflammatory and analgesic properties. researchgate.netnih.gov Studies have synthesized and evaluated analogues of flurbiprofen (B1673479), specifically 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives, which have shown significant anti-inflammatory activity in animal models like the carrageenan-induced rat paw edema model. researchgate.netnih.gov Certain substituents, such as -SO₂NH₂, -F, and -Cl, on the phenyl ring were found to confer significant activity. researchgate.net
A key mechanism for the anti-inflammatory effect of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. sigmaaldrich.com While the therapeutic anti-inflammatory effects are derived from COX-2 inhibition, the common gastrointestinal side effects are linked to the inhibition of the constitutive COX-1 enzyme. researchgate.netacs.org To mitigate these side effects, a new class of drugs known as COX-inhibiting nitric oxide donators (CINODs) has been developed. nih.gov These compounds are designed to have similar anti-inflammatory effects as traditional NSAIDs but with an improved safety profile. nih.gov The release of nitric oxide (NO) provides protective effects in the gastrointestinal tract. nih.gov
In this context, various 2-(4'-methyl-N-phenyl substituted)-1,1'-biphenyl-2-ylcarboxamido-2-oxoethyl nitrate analogues were synthesized and showed good analgesic and anti-inflammatory activity with reduced ulcerogenicity. researchgate.net These compounds demonstrated significant in vivo nitric oxide releasing activity, contributing to their gastro-protective effects. researchgate.net
The anti-inflammatory action of biphenyl carboxamide derivatives is rooted in their molecular interactions with enzymes in the inflammatory cascade, primarily COX-2. researchgate.net Molecular docking studies have been employed to understand the binding mode of these compounds within the active site of the COX-2 enzyme. researchgate.net The active site of COX-2 is slightly larger than that of COX-1, which allows for the design of selective inhibitors. sigmaaldrich.com Docking analysis of highly active 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives revealed significant interactions with the active site amino acid residues of COX-2. researchgate.net This affinity for the COX-2 active site suggests that these compounds can be further explored as selective COX-2 inhibitors, offering a potential therapeutic advantage by sparing COX-1 and reducing gastrointestinal toxicity. researchgate.netsigmaaldrich.com
Research into Fungicidal Properties of Carboxamide Classes
The carboxamide functional group is a key component in a number of successful fungicides. Research has shown that the biphenyl moiety itself possesses antifungal activity. researchgate.net Studies on related carboxamide classes, such as N-thienylcarboxamides, provide insight into the potential fungicidal properties of N-(2-substituted-phenyl)carboxamides. In comparative in vivo assays against gray mold (Botrytis cinerea), N-(2-substituted-phenyl)carboxamides demonstrated high fungicidal activity. nih.gov The activity of these phenyl-based carboxamides was found to be comparable to that of potent N-thienylcarboxamide bioisosteres and the commercial fungicide penthiopyrad. nih.gov This suggests that the N-(2-chlorophenyl)carboxamide structure is a promising scaffold for the development of novel fungicidal agents.
Table 2: Comparative in vivo Fungicidal Activity against Gray Mold Protective value is a measure of the compound's ability to prevent fungal infection.
| Compound Type | R Group | Protective Value (Class) | Reference |
|---|---|---|---|
| N-(2-substituted-phenyl)carboxamide | Phenyl | 3 (>95% at 62.5 ppm) | nih.gov |
| N-(2-substituted-phenyl)carboxamide | 4-Chlorophenyl | 3 (>95% at 62.5 ppm) | nih.gov |
| Penthiopyrad (Commercial Fungicide) | N/A | 3 (>95% at 62.5 ppm) | nih.gov |
| N-(3-substituted-2-thienyl)carboxamide | Phenyl | 0 (<95% at 500 ppm) | nih.gov |
General Biological Screening and In Vitro Characterization
General biological screening of various biphenyl carboxamide derivatives has been undertaken to identify potential therapeutic applications. These initial screenings often involve testing compounds against a panel of cellular or biochemical assays to identify any significant biological activity. For instance, different derivatives of the biphenyl-4-carboxamide scaffold have been synthesized and evaluated for a range of activities, including anticancer and antimicrobial effects, as well as enzyme inhibition. However, no such data is available for N-(2-chlorophenyl)biphenyl-2-carboxamide.
Functional Assays for Receptor Activation and Potentiation
Functional assays are employed to determine the effect of a compound on receptor activity following binding. These assays can identify whether a compound acts as an agonist (activator), antagonist (blocker), or modulator of receptor function.
For other biphenyl carboxamide derivatives, functional assays have been crucial in characterizing their pharmacological activity. For example:
Studies on TRPV1 antagonists included functional assays to confirm their ability to block capsaicin-induced activation of the receptor.
Investigations into AT1 receptor ligands would typically involve functional assays to measure the inhibition of angiotensin II-induced signaling pathways.
The evaluation of PAF receptor antagonists included in vivo assays to measure the inhibition of PAF-induced bronchoconstriction.
There is no publicly available information from functional assays for this compound.
Vii. Advanced Preclinical Research Applications and Methodologies
In Vitro Pharmacological Characterization in Recombinant and Native Systems
N-(2-chlorophenyl)biphenyl-2-carboxamide (VU6005649) has been identified as a dual positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7) and mGlu8. nih.govnih.govacs.org Its characterization in vitro has been performed using recombinant cell systems, such as Human Embryonic Kidney (HEK) cells engineered to express specific receptor subtypes.
In functional assays, VU6005649 demonstrates a preference for the mGlu7 receptor over the mGlu8 receptor. medchemexpress.com Calcium mobilization assays using rat mGlu7/Gqi5-HEK cells revealed its potency in the presence of an EC₂₀ concentration of the agonist L-AP4. nih.gov Studies comparing its activity with other group III mGlu receptor PAMs, such as VU0155094 and VU0422288, have been conducted to understand its unique modulatory properties. nih.govacs.org When applied at a saturating concentration, VU6005649, along with other PAMs, potentiated the activity of both the endogenous agonist glutamate and the synthetic agonist L-AP4 at wild-type mGlu7 receptors. nih.gov This characterization in recombinant systems is crucial for defining the compound's selectivity and mechanism of action before its use in more complex native systems or in vivo models. nih.govacs.org
Table 1: In Vitro Activity of this compound (VU6005649)
Use in Animal Models for Investigating Neurological and Behavioral Endpoints
Animal models are essential for understanding the physiological effects of this compound at a systemic level. These models allow for the assessment of the compound's impact on complex behaviors that are relevant to human neurological and psychiatric conditions. charite.deinca.gov.br The establishment of humane endpoints is a critical component of these studies to ensure animal welfare. researchgate.netmdpi.com
The compound has been evaluated for its pro-cognitive effects. nih.govmedchemexpress.com A key paradigm used for this assessment is the contextual fear conditioning (CFC) model in mice, which measures associative learning and memory. nih.gov In this model, VU6005649-treated mice exhibited significantly more freezing behavior compared to vehicle-treated mice, indicating an enhancement of associative learning. nih.gov This was the first demonstration of efficacy for an mGlu7/8 PAM in this cognitive model. nih.govmedchemexpress.com Another widely used test for recognition memory is the Novel Object Recognition (NOR) test, which relies on a rodent's innate preference to explore a novel object over a familiar one. researchgate.nettranspharmation.comnih.govmdpi.com While the CFC model has confirmed cognitive enhancement with VU6005649, the NOR paradigm represents another standard method to probe effects on recognition memory. nih.govnih.gov
Table 2: Findings in Cognitive Function Assessment
The modulation of glutamate systems is an area of interest for addiction research. For instance, mGlu2 receptor PAMs have been shown to attenuate nicotine-taking and seeking behaviors in rats. nih.gov Furthermore, antagonists of the M5 muscarinic acetylcholine (B1216132) receptor, another GPCR, have been investigated for their potential to block the acquisition of opioid self-administration, highlighting the role of different receptor systems in drug-associated behaviors. nih.govresearchgate.net While the broader class of mGlu receptor modulators is being explored in this context, specific studies detailing the use of this compound in models of drug-associated memory and seeking behavior have not been reported in the available literature.
The mGlu7 receptor is considered a potential therapeutic target for schizophrenia, due in part to genetic linkage studies and the cognitive deficits that are a core feature of the disorder. nih.govacs.orgnih.gov Animal models are used to simulate specific symptoms of schizophrenia. nih.gov For example, amphetamine-induced hyperlocomotion is a model used to screen for antipsychotic potential against positive symptoms. medchemexpress.com this compound was tested in this model but did not show efficacy. medchemexpress.com However, its pro-cognitive effects in the contextual fear conditioning model are relevant to the cognitive impairments associated with schizophrenia, representing a different symptomatic domain. nih.gov
Biochemical Investigations of Downstream Signaling Pathways (e.g., phosphorylation events)
The activation of mGlu7 and mGlu8 receptors by this compound initiates intracellular signaling cascades. Group III mGlu receptors are G-protein-coupled receptors that typically inhibit adenylyl cyclase. youtube.com The signaling of mGlu receptors is complex and can involve multiple pathways, including the modulation of phospholipase C (PLC) and protein kinase C (PKC) activity, which in turn can influence NMDA receptor function. nih.gov
A key regulatory mechanism for many receptors, including mGlu receptors, is protein phosphorylation. nus.edu.sgfrontiersin.org This process, catalyzed by protein kinases, can alter a receptor's function, trafficking, and interaction with other proteins. nih.govmdpi.combiorxiv.org For example, group I and II mGlu receptors are known to be phosphorylated by kinases such as PKA, PKC, ERK, and Fyn. frontiersin.orgmdpi.com While it is understood that PAMs like VU6005649 modulate receptor conformation to enhance agonist-dependent signaling, specific studies detailing the direct impact of VU6005649 on the phosphorylation state of mGlu7 or mGlu8 and the subsequent recruitment of downstream signaling partners have yet to be fully elucidated. nih.gov
Advanced Imaging Techniques in Receptor System Research
Advanced imaging techniques, particularly Positron Emission Tomography (PET), are powerful tools for studying receptor systems in vivo. yale.edu PET allows for the non-invasive quantification and visualization of receptor density, distribution, and occupancy in both animal models and humans. nih.govmdpi.com By using specific radiolabeled ligands, researchers can assess whether a drug candidate engages its target in the brain, and can also measure dynamic changes in neurotransmitter levels. yale.edunih.gov
While several PET radioligands have been developed for other glutamate receptors, such as mGluR5, there are currently no reports of this compound being developed or used as a PET tracer. nih.govmdpi.com The development of such a tool would enable direct measurement of mGlu7/8 receptor occupancy by VU6005649 or other modulators in the living brain, providing invaluable data for translational research. mdpi.com
Viii. Future Research Directions and Therapeutic Potential
Development of N-(2-chlorophenyl)biphenyl-2-carboxamide Analogues for Specific Pharmacological Targets
The development of analogues of this compound represents a promising avenue for targeting a range of diseases. By systematically modifying the biphenyl (B1667301), carboxamide, and chlorophenyl moieties, researchers can fine-tune the compound's pharmacological profile to engage specific biological targets with high affinity and selectivity.
Recent studies on related biphenyl carboxamide derivatives have demonstrated their potential as potent and selective inhibitors of various enzymes and receptors. For instance, a series of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been identified as selective inhibitors of PKMYT1, a protein kinase implicated in certain types of breast cancer. acs.orgnih.gov Another area of exploration for biphenyl derivatives is in the development of androgen receptor degraders for the treatment of prostate cancer. nih.gov These findings suggest that analogues of this compound could be rationally designed to target similar oncological pathways.
Furthermore, the fungicidal activity of novel carboxamide derivatives containing a biphenyl pharmacophore indicates the potential for developing analogues to combat resistant fungal strains. nih.gov The structural flexibility of the biphenyl scaffold allows for modifications that can enhance potency and overcome existing resistance mechanisms.
Future research in this area will likely focus on creating libraries of this compound analogues with diverse substitution patterns. High-throughput screening of these libraries against a panel of pharmacological targets will be crucial in identifying lead compounds for further development.
| Analogue Class | Potential Pharmacological Target | Therapeutic Area |
| 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives | PKMYT1 | Breast Cancer |
| Biphenyl derivatives | Androgen Receptor | Prostate Cancer |
| Carboxamide derivatives with biphenyl pharmacophore | Fungal protein synthesis | Infectious Diseases |
Elucidation of Novel Mechanisms of Action for Biphenyl Carboxamide Derivatives
A deeper understanding of the molecular mechanisms underlying the biological activities of biphenyl carboxamide derivatives is essential for their therapeutic advancement. While some mechanisms have been identified for related compounds, the specific pathways modulated by this compound and its analogues remain largely unexplored.
For example, certain biphenyl carboxamide derivatives have been shown to exert their fungicidal effects by potentially influencing protein synthesis in pathogens like Botrytis cinerea. nih.gov In the context of cancer, the degradation of the androgen receptor by novel biphenyl derivatives represents a distinct mechanism to overcome resistance to conventional therapies. nih.gov
Future investigations should employ a combination of molecular docking, microscopic techniques, and label-free quantitative proteomics to elucidate the precise mechanisms of action. nih.gov Identifying the direct binding partners and downstream signaling pathways affected by this compound will be critical. This knowledge will not only inform the development of more effective therapeutic agents but also potentially reveal novel biological targets.
Rational Design Strategies for Improved Efficacy and Selectivity
Rational drug design, incorporating computational and structure-based approaches, will be instrumental in optimizing the therapeutic properties of this compound. The goal is to enhance its efficacy against specific targets while minimizing off-target effects.
Quantitative structure-activity relationship (QSAR) studies can be employed to identify the key structural features that govern the compound's biological activity. By analyzing the relationship between the physicochemical properties of a series of analogues and their pharmacological effects, predictive models can be built to guide the design of more potent and selective compounds.
Structure-based drug design, which relies on the three-dimensional structure of the target protein, offers another powerful strategy. acs.org Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed insights into the binding mode of this compound with its target, enabling the design of analogues that form more favorable interactions. jddhs.com The use of biphenyl-based stationary phases in liquid chromatography can also aid in improving the selectivity of separations for analytical and purification purposes. chromatographyonline.comnih.gov
The table below summarizes various rational design strategies and their potential applications in optimizing biphenyl carboxamide derivatives.
| Design Strategy | Methodology | Objective |
| Quantitative Structure-Activity Relationship (QSAR) | Analysis of physicochemical properties and biological activity | Predict the activity of new analogues and guide their design |
| Structure-Based Drug Design | X-ray crystallography, cryo-electron microscopy, molecular docking | Design analogues with improved binding affinity and selectivity |
| Ligand-Based Methods | Shape overlap and pharmacophore modeling | Identify novel scaffolds with similar 3D structures to known active compounds |
Exploration of this compound for Adjunctive Therapeutic Approaches
The potential of this compound and its analogues in combination with existing therapies presents an exciting area for future research. Adjunctive therapies can enhance the efficacy of standard treatments, overcome drug resistance, and reduce treatment-related toxicities.
A notable example is the synergistic cytotoxicity observed when a 2-amino-[1,1'-biphenyl]-3-carboxamide derivative was combined with gemcitabine in a breast cancer cell line. nih.gov This suggests that biphenyl carboxamides could be developed as chemosensitizers, making cancer cells more susceptible to the effects of conventional chemotherapy.
Future studies should investigate the potential of this compound as an adjunct to various therapeutic modalities, including chemotherapy, radiation therapy, and immunotherapy. Preclinical studies in relevant animal models will be necessary to evaluate the efficacy and safety of these combination regimens. Identifying the molecular basis of any observed synergistic effects will also be a key research focus.
Integration of Computational and Experimental Approaches in Future Research
The synergy between computational and experimental methods is revolutionizing drug discovery and development. jddhs.comjddhs.com Future research on this compound will greatly benefit from the integration of these approaches to accelerate the identification and optimization of novel therapeutic agents.
Computational techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling can be used to predict the binding affinity and mode of interaction of this compound analogues with their targets. nih.govmdpi.com These in silico predictions can then be validated through experimental assays, such as binding studies and functional assays. nih.gov
This iterative cycle of computational prediction and experimental validation allows for a more rational and efficient drug design process. nih.gov It can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources. Furthermore, computational studies can provide valuable insights into the conformational mobility and molecular electrostatic potential of biphenyl derivatives, which can influence their biological activity. nih.gov
The integration of these approaches will be crucial for all aspects of future research on this compound, from target identification and validation to lead optimization and preclinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
